5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one

Description

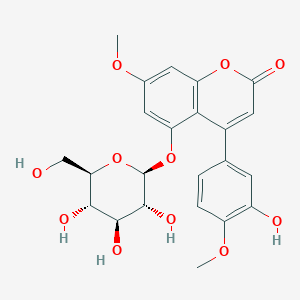

This compound is a glycosylated coumarin derivative featuring a benzopyran-2-one core with three key substituents:

- C4: 3-hydroxy-4-methoxyphenyl group, contributing to antioxidant activity via phenolic hydroxyl groups .

- C7: Methoxy group, modulating electronic properties and metabolic stability .

The glucosylation at C5 distinguishes it from simpler coumarins, improving solubility and bioavailability. Its structural complexity suggests roles in plant defense mechanisms or pharmacological applications, though specific bioactivity data require further study.

Properties

Molecular Formula |

C23H24O11 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C23H24O11/c1-30-11-6-15-19(12(8-18(26)32-15)10-3-4-14(31-2)13(25)5-10)16(7-11)33-23-22(29)21(28)20(27)17(9-24)34-23/h3-8,17,20-25,27-29H,9H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 |

InChI Key |

FYSYTMFBANOLPM-LDBVRRDLSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, including glycosylation and methylation reactions. The starting materials often include flavonoid precursors and glucopyranosyl donors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound may induce apoptosis and inhibit the proliferation of cancer cells through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Functional Implications

Glycosylation Position

- C5 vs. C7/C8 Glycosylation : Glucosylation at C5 (target compound) versus C7/C8 (analogs) impacts molecular recognition. For example, C8-glucosylated analogs (e.g., ) may exhibit steric hindrance in binding to enzymes like β-glucosidases compared to C5-substituted derivatives.

Substituent Effects

- Methoxy/Hydroxy Balance : The 3-hydroxy-4-methoxyphenyl group (target) balances hydrophilicity and radical-scavenging capacity. In contrast, trimethoxy derivatives (e.g., ) are more lipophilic but less antioxidative .

- Acetylation : Acetylated glucosides (e.g., ) show increased membrane permeability but require enzymatic deacetylation for activation .

Glycosidic Linkages

- Monoglucosides vs. Di-/Oligosaccharides: Rhamnoglucosides (e.g., ) resist mammalian glycosidases, prolonging circulation time, whereas monoglucosides (target) are more readily hydrolyzed.

Pharmacological and Biochemical Relevance

- Antioxidant Activity: The target compound’s 3-hydroxy-4-methoxyphenyl group and C5 glucosyl enhance electron donation and solubility, respectively, compared to non-phenolic analogs .

- Enzyme Interactions : Glycosylation at C5 may facilitate interactions with lectins or transporters, while C7-substituted analogs (e.g., ) could target different metabolic pathways.

- Metabolic Stability : Methoxy groups (C7 in target, C3/C6 in Compound 139 ) reduce cytochrome P450-mediated oxidation, extending half-life.

Q & A

Q. How can the structural identity of 5-(β-D-glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one be confirmed experimentally?

Methodological Answer :

- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the glucopyranosyl linkage and aromatic substitution patterns. Compare spectral data with structurally analogous compounds, such as narcissin (a related flavonoid glycoside) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for similar benzopyran derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI-HRMS) to confirm the presence of glucopyranosyl and methoxy groups .

Q. What are the key hazards and safety protocols for handling this compound in laboratory settings?

Methodological Answer :

- Hazard Identification : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3) under OSHA guidelines. Use fume hoods, nitrile gloves, and safety goggles .

- Waste Disposal : Follow EPA protocols for phenolic derivatives. Incinerate via licensed hazardous waste facilities to avoid environmental persistence .

Advanced Research Questions

Q. How can isotope-labeled internal standards improve quantification of this compound in biological matrices?

Methodological Answer :

-

Isotope Selection : Use deuterated analogs (e.g., β-D-glucopyranosyl-D4) to match chromatographic retention times and minimize matrix interference. For example, deuterated parabens and flavonoids have been validated in LC-MS workflows .

-

Sample Preparation : Solid-phase extraction (SPE) with polystyrene-divinylbenzene columns (e.g., Isolute® 101) optimizes recovery rates. Hydrolyze conjugated metabolites using β-glucuronidase/arylsulfatase enzymes .

-

LC-MS Parameters :

Column Mobile Phase Internal Standard LOD/LOQ C18 ACN/H2O (+0.1% acetic acid) BP1-D5 or BPA-D4 0.1–1.0 ng/mL

Q. What experimental designs are suitable for studying its bioavailability and metabolic pathways?

Methodological Answer :

- In Vivo Models : Use randomized block designs with split-plot arrangements (e.g., rootstock studies in plant models) to control variability in absorption kinetics .

- Metabolite Profiling : Employ β-glucuronidase hydrolysis followed by UPLC-QTOF-MS to identify phase II metabolites (e.g., sulfated or glucuronidated derivatives). Compare with known flavonoid metabolism pathways .

- Pharmacokinetic Parameters : Calculate AUC, Cmax, and t½ using compartmental modeling. Cross-validate with in vitro Caco-2 cell permeability assays .

Q. How can potential genotoxicity be evaluated given its structural similarity to phenolic derivatives?

Methodological Answer :

- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .

- Comet Assay : Assess DNA damage in human lymphocyte cultures at concentrations ≥10 µM .

- Structure-Activity Relationships (SAR) : Compare with genotoxic alerts in JECFA evaluations of phenolic compounds (e.g., absence of epoxide or quinone moieties reduces risk) .

Q. What synthetic strategies optimize the yield of the glucopyranosyloxy moiety in derivatives?

Methodological Answer :

- Glycosylation Methods : Use Koenigs-Knorr reaction with Ag₂O as a catalyst for β-D-glucopyranosyl attachment. Protect phenolic hydroxyls with acetyl groups to prevent side reactions .

- Purification : Employ reverse-phase flash chromatography (C18 silica, MeOH/H2O gradient) to isolate intermediates. Validate purity via HPLC-DAD (>98% by peak area) .

Q. How does the substitution pattern (e.g., 3-hydroxy-4-methoxyphenyl) influence antioxidant activity?

Methodological Answer :

- DPPH/ABTS Assays : Compare radical scavenging IC50 values with analogs (e.g., 4'-methoxy vs. 4'-hydroxy derivatives). Higher activity correlates with ortho-dihydroxy (catechol) groups .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess H-atom transfer (HAT) and single-electron transfer (SET) mechanisms. Correlate with experimental redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.